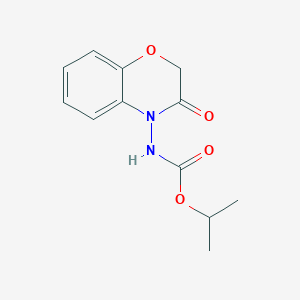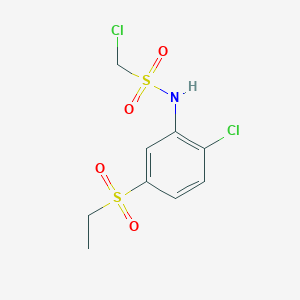![molecular formula C14H10Cl2N2O4 B8046212 N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B8046212.png)
N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide is a chemical compound characterized by its complex molecular structure, which includes multiple functional groups such as chloro, nitro, and acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The nitro group is introduced through nitration reactions, while the chloro groups are added via chlorination processes. The final step involves the acetylation of the phenol group to form the acetamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Alcohols, ethers, or other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural complexity allows it to interact with biological targets in unique ways.
Medicine: In medicinal chemistry, this compound can be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism by which N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
3,5-Dichloro-2,6-dimethyl-4-(3-nitrophenoxy)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
Nitrofen: A phenyl ether derivative with similar nitro and chloro substituents.
Uniqueness: N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide is unique due to its specific arrangement of functional groups, which provides distinct chemical and biological properties compared to similar compounds
Propiedades
IUPAC Name |
N-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-8(19)17-9-6-12(15)14(13(16)7-9)22-11-4-2-10(3-5-11)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDHUEZKMYYGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-[2-[(4-chlorophenoxy)methyl]-2-hydroxy-3,3-dimethylbutyl]sulfanylacetate](/img/structure/B8046148.png)



![5-Amino-2-[(cyclohexylamino)methyl]benzenesulfonic acid](/img/structure/B8046179.png)
![5-Chloro-2-(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole;chloride](/img/structure/B8046193.png)



![(2Z)-2-[(4E)-3-chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B8046232.png)
![Diethyl 9-hydroxy-2-methyl-4-oxocyclopenta[b]naphthalene-1,3-dicarboxylate](/img/structure/B8046238.png)
![(2E)-N-(2,4-dimethylphenyl)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanamide](/img/structure/B8046245.png)
